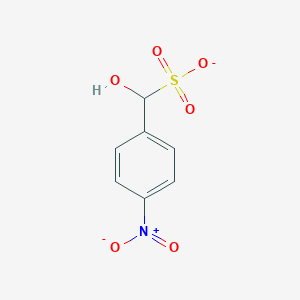![molecular formula C37H42N2O8 B273811 Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate, commonly known as ETP-469, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The exact mechanism of action of ETP-469 is not fully understood. However, studies have shown that ETP-469 can bind to and stabilize the conformation of a specific protein called Hsp90, which is involved in the folding and stabilization of various client proteins. By stabilizing Hsp90, ETP-469 can enhance the activity of various client proteins, including those involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
ETP-469 has been shown to have various biochemical and physiological effects. Studies have shown that ETP-469 can increase the expression of various neuroprotective proteins, including BDNF and GDNF, which are involved in neuronal survival and growth. Additionally, ETP-469 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and neurodegeneration.
実験室実験の利点と制限
ETP-469 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Additionally, ETP-469 has been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of ETP-469 in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, ETP-469 has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
将来の方向性
There are several future directions for research on ETP-469. One area of research is to further understand the mechanism of action of ETP-469 and its interactions with client proteins. Additionally, further studies are needed to determine the safety and efficacy of ETP-469 in humans, which could lead to the development of new therapies for various disease conditions.
Another area of research is to explore the potential of ETP-469 as a research tool for studying the role of Hsp90 and client proteins in various disease conditions. Finally, there is a need for the development of more potent and selective analogs of ETP-469, which could enhance its therapeutic potential and reduce any potential side effects.
Conclusion:
ETP-469 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been extensively studied for its potential applications in neurodegenerative diseases, anti-inflammatory and anti-cancer therapies. Although there are still limitations associated with the use of ETP-469 in lab experiments, further research could lead to the development of new therapies for various disease conditions.
合成法
ETP-469 is synthesized through a multi-step process that involves the reaction of a series of chemical reagents under specific conditions. The synthesis starts with the reaction of 4-butoxybenzaldehyde with 2,6-dimethylaniline to form a Schiff base, which is then reduced to yield the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is subsequently subjected to a series of cyclization and oxidation reactions to yield the final product.
科学的研究の応用
ETP-469 has been extensively studied for its potential therapeutic properties in various disease conditions. One of the most promising applications of ETP-469 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ETP-469 has neuroprotective properties and can prevent the formation of toxic protein aggregates that are responsible for neuronal damage in these diseases.
ETP-469 has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that ETP-469 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ETP-469 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
分子式 |
C37H42N2O8 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
ethyl 4,10-bis(4-butoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H42N2O8/c1-6-9-19-46-24-15-11-22(12-16-24)38-32(40)27-26-21(4)29(36(44)45-8-3)37(5,30(27)34(38)42)31-28(26)33(41)39(35(31)43)23-13-17-25(18-14-23)47-20-10-7-2/h11-18,26-28,30-31H,6-10,19-20H2,1-5H3 |
InChIキー |
CCUJUXMAMRIMBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)





![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)
![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
